2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzodiazole with oxolane derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(oxolan-3-ylmethyl)guanidine: Shares a similar structure but differs in its functional groups and biological activity.
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Another compound with an oxolane moiety, used in different chemical reactions and applications.
Uniqueness
2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and an oxolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-14-12-4-2-3-5-13(12)15(10)8-11-6-7-16-9-11/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJIBOLMKJRMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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